2-Iodo-6-methoxyphenol

Beschreibung

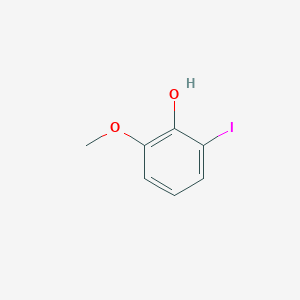

2-Iodo-6-methoxyphenol (C₇H₇IO₂, molecular weight 250.04 g/mol), also known as 6-iodoguaiacol, is a halogenated derivative of guaiacol (2-methoxyphenol) where an iodine atom replaces a hydrogen atom at the ortho position relative to the hydroxyl group. It is synthesized via electrophilic iodination or cyclization reactions, yielding a yellow solid with a purity of 95.5% (GC) and a moderate yield of 35% . Key spectral data include:

- MS-EI: m/z 125 (8%), 124 (100%), 109 (32%) .

- ¹H NMR: Signals at δ 6.85 (d, J=8.4 Hz), 6.78 (d, J=8.4 Hz), and 3.89 (s, 3H for OCH₃) in CDCl₃ .

The compound’s iodine substituent enhances its electrophilic reactivity, making it valuable in cross-coupling reactions and as a precursor in pharmaceutical intermediates .

Eigenschaften

IUPAC Name |

2-iodo-6-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO2/c1-10-6-4-2-3-5(8)7(6)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPCCNGLWDCQRSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332127 | |

| Record name | 2-Iodo-6-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111726-46-6 | |

| Record name | 2-Iodo-6-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Chemical Iodination of Phenol Derivatives

Chemical iodination remains the most straightforward approach for introducing iodine into phenolic substrates. In aqueous solutions buffered at pH 5 (acetate buffer), phenol undergoes electrophilic substitution with iodine or iodide ions. Source demonstrates that iodination preferentially occurs at the ortho position relative to the hydroxyl group, with a 62% ortho-selectivity compared to 38% para-selectivity under acidic conditions. For 2-iodo-6-methoxyphenol synthesis, this implies that starting with 6-methoxyphenol (where the methoxy group occupies the para position relative to the hydroxyl) allows iodine to occupy the ortho position.

Reaction Conditions :

-

Iodine Source : Elemental iodine (I₂) or potassium iodide (KI) with hydrogen peroxide.

-

Solvent : Water or acetic acid.

-

Temperature : 25–50°C.

A critical factor is the pH-dependent reactivity : Lower pH (≤5) favors molecular iodine (I₂), which acts as the electrophile, while higher pH promotes hypoiodous acid (HOI), altering selectivity.

Enzymatic Iodination Approaches

Enzymatic methods using peroxidases (e.g., horseradish peroxidase) offer an eco-friendly alternative. These enzymes catalyze iodide oxidation to iodinating species, achieving comparable regioselectivity to chemical methods. However, enzymatic reactions exhibit a slightly higher para-to-ortho ratio (1.2:1 vs. 0.6:1 for chemical methods), making them less suitable for targeting ortho-iodination.

Optimization Parameters :

-

Enzyme Concentration : 0.1–1.0 U/mL.

-

Oxidant : Hydrogen peroxide (0.5–2.0 mM).

Methoxylation Strategies

Catalytic Methoxylation Using Shape-Selective Catalysts

Introducing the methoxy group requires precision to avoid unwanted side reactions. Source describes shape-selective alkylation using dealuminized mordenite catalysts , which direct methoxylation to specific positions on aromatic rings. For 6-methoxyphenol synthesis, this method ensures high para-selectivity relative to existing substituents.

Procedure :

-

Substrate : 2-methoxyphenol (guaiacol) or resorcinol derivatives.

-

Catalyst : Dealuminized mordenite (Si/Al ratio >20).

-

Methylating Agent : Methyl bromide or dimethyl sulfate.

Outcome :

Nucleophilic Substitution for Methoxy Group Introduction

Methoxylation via nucleophilic aromatic substitution (SNAr) is feasible with electron-deficient aromatic rings. For example, 2-iodophenol can undergo methoxylation at the para position (relative to iodine) using sodium methoxide in dimethylformamide (DMF).

Reaction Parameters :

Sequential Functionalization Approaches

Iodination Followed by Methoxylation

This two-step protocol minimizes steric hindrance and electronic deactivation:

Advantages :

-

High ortho-iodination selectivity in the first step.

-

Shape-selective catalysts ensure methoxy group placement at the 6-position.

Challenges :

-

Iodine’s electron-withdrawing effect reduces methoxylation reactivity.

Methoxylation Followed by Iodination

Alternative route starting with methoxylation:

-

Methoxylation : Phenol → 6-methoxyphenol (using mordenite catalysts).

-

Iodination : 6-methoxyphenol → this compound (via I₂/acetate buffer).

Key Consideration :

-

The methoxy group directs iodination to the ortho position (relative to hydroxyl), achieving the desired substitution pattern.

Optimization of Reaction Conditions

Effect of pH and Temperature

Solvent and Catalyst Selection

| Parameter | Iodination | Methoxylation |

|---|---|---|

| Solvent | Water/acetic acid | Toluene/DMF |

| Catalyst | None (chemical) | Dealuminized mordenite |

| Reaction Time | 2–6 hours | 4–8 hours |

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Selectivity | Scalability |

|---|---|---|---|

| Chemical Iodination | 35–45 | High ortho | Moderate |

| Enzymatic Iodination | 25–35 | Moderate | Low |

| Catalytic Methoxylation | 60–75 | High para | High |

Trade-offs : Enzymatic methods offer environmental benefits but lower yields, while chemical methods balance cost and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Iodo-6-methoxyphenol undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The iodine atom can be reduced to form deiodinated products.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable nucleophile.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution: Various substituted phenols.

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Deiodinated phenols.

Wissenschaftliche Forschungsanwendungen

Chemistry

2-Iodo-6-methoxyphenol serves as a building block in organic synthesis. Its reactivity allows for:

- Substitution Reactions: The iodine atom can be replaced by various nucleophiles.

- Oxidation and Reduction Reactions: The phenolic hydroxyl group can undergo oxidation to form quinones, while the iodine can be reduced to yield deiodinated products .

| Reaction Type | Example Products |

|---|---|

| Substitution | Various substituted phenols |

| Oxidation | Quinones |

| Reduction | Deiodinated phenols |

Biology

The compound has been extensively studied for its biological activities , particularly:

- Antimicrobial Activity: Exhibits significant inhibition against various bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values are reported as follows:

| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

- Anticancer Properties: Studies indicate that it induces apoptosis in cancer cells. For instance, in human breast cancer cell lines (MCF-7), treatment resulted in a significant reduction in cell viability with an IC50 value of approximately 25 µM .

Medicine

Given its diverse biological activities, this compound is being explored for potential therapeutic applications:

- Antimicrobial Agents: Its efficacy against resistant bacterial strains positions it as a candidate for new antibiotic development.

- Cancer Therapeutics: The ability to induce apoptosis suggests potential use in anticancer drug formulations.

- Antioxidants: Its radical-scavenging properties indicate applications in nutraceuticals aimed at oxidative stress-related diseases.

Antimicrobial Study

A comprehensive study evaluated the antimicrobial activity of this compound against various pathogens. Results indicated strong activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Anticancer Research

In vitro studies on MCF-7 breast cancer cells demonstrated that treatment with this compound led to upregulation of pro-apoptotic factors while downregulating anti-apoptotic proteins, highlighting its mechanism of action in cancer therapy .

Wirkmechanismus

The mechanism of action of 2-Iodo-6-methoxyphenol involves its interaction with molecular targets through its phenolic hydroxyl group and iodine atom. These interactions can lead to the inhibition of specific enzymes or the modulation of biological pathways, contributing to its observed biological activities .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogenated Methoxyphenols

Analysis: The addition of a ketone group and a fluorine atom in the methanone derivative increases molecular weight and introduces dual halogen reactivity. This contrasts with this compound’s simpler structure, which favors direct substitution reactions .

Substituted Methoxyphenols

Analysis :

- The dimethoxyethyl group in the first compound increases steric bulk and introduces ether linkages, raising the melting point compared to the parent compound .

- Replacing iodine with an amino group (as in the hydrochloride derivative) eliminates halogen-specific reactivity but introduces amine-based nucleophilicity .

Heterocyclic Analogs

Analysis :

- 2-Iodo-6-methoxypyridine: The pyridine nitrogen deactivates the ring, reducing electrophilic substitution reactivity compared to the phenolic analog .

Key Findings and Implications

- Reactivity: Iodine in this compound facilitates Ullmann or Suzuki couplings, whereas amino or thiophene substituents favor nucleophilic or coordination chemistry .

- Solubility: Hydrochloride salts (e.g., 2-amino-6-methoxyphenol hydrochloride) exhibit higher aqueous solubility than halogenated analogs .

- Thermal Stability : Bulky substituents (e.g., dimethoxyethyl groups) increase melting points, suggesting enhanced crystalline packing .

Biologische Aktivität

2-Iodo-6-methoxyphenol, also known as 6-methoxy-2-iodophenol, is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom and a methoxy group on a phenolic ring. The molecular formula is C_8H_9I_O_2, and it has a molecular weight of approximately 252.06 g/mol. The compound's structure allows it to engage in various biochemical interactions, contributing to its biological activity.

1. Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

2. Anticancer Activity

This compound has shown promising anticancer properties in various studies. It has been reported to induce apoptosis in cancer cells and inhibit tumor growth through several mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Case Study:

A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 25 µM. The compound was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.

3. Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. Its ability to scavenge free radicals has been quantified through various assays.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 30 |

| ABTS Radical Scavenging | 25 |

The biological activity of this compound can be attributed to its structural features that facilitate interactions with specific molecular targets:

- Enzyme Inhibition: The phenolic hydroxyl group can form hydrogen bonds with enzyme active sites, thereby inhibiting their function.

- Cell Membrane Interaction: The iodine atom enhances lipophilicity, allowing the compound to integrate into lipid membranes, affecting membrane integrity and permeability.

- Signal Transduction Modulation: The compound may influence various signaling pathways by acting on receptors or transcription factors involved in cell growth and apoptosis.

Applications in Medicine

Given its diverse biological activities, this compound holds potential for various therapeutic applications:

- Antimicrobial Agents: Its effectiveness against resistant bacterial strains suggests potential use in developing new antibiotics.

- Cancer Therapeutics: The compound's ability to induce apoptosis in cancer cells positions it as a candidate for further development as an anticancer drug.

- Antioxidants: Its radical-scavenging ability indicates potential applications in nutraceuticals aimed at preventing oxidative stress-related diseases.

Q & A

Q. What are the established synthetic routes for 2-Iodo-6-methoxyphenol, and what yields can researchers expect?

The compound is synthesized via electrophilic iodination of guaiacol (2-methoxyphenol) using iodine and an oxidizing agent. A reported method yields 35% with a purity of 95.5% (GC), producing a yellow solid . Key parameters include reaction temperature, stoichiometry of iodine, and purification via recrystallization. Researchers should optimize catalysts (e.g., HNO₃ or HIO₄) and monitor reaction progress with TLC or GC-MS to improve reproducibility.

Q. Which analytical techniques are most effective for characterizing this compound?

Gas chromatography (GC) is recommended for purity assessment, while mass spectrometry (EI-MS) confirms molecular weight (M = 250.04 g/mol) via peaks at m/z 250 (M⁺) and 125 (base peak) . NMR (¹H/¹³C) can resolve methoxy (-OCH₃) and aromatic proton signals, with the iodo group causing deshielding in adjacent carbons. FT-IR verifies phenolic -OH and C-I stretching (~500 cm⁻¹).

Q. What safety precautions are necessary when handling this compound?

Follow hazard codes H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled). Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid dust formation. Waste must be segregated and disposed via certified biohazard contractors to prevent environmental contamination .

Q. How should this compound be stored to prevent degradation?

Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. Monitor for color changes (yellow to brown) indicating decomposition. Periodically validate stability using GC or HPLC .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthesis yields or purity levels across studies?

Contradictions may arise from variations in iodination conditions (e.g., solvent polarity, reaction time) or purification methods. Replicate experiments with controlled parameters (e.g., iodine equivalents, temperature gradients) and validate purity via multiple techniques (GC, HPLC, NMR). Cross-check analytical standards and calibrate instruments to minimize bias .

Q. What mechanistic insights explain the regioselectivity of iodination in this compound synthesis?

The methoxy group directs electrophilic substitution para to itself due to its electron-donating nature, while steric hindrance at the ortho position favors iodination at C2. Computational studies (DFT) can model charge distribution and transition states to predict regioselectivity. Experimental validation via isotopic labeling or kinetic studies is advised .

Q. What computational approaches predict the stability or reactivity of this compound under varying conditions?

Density Functional Theory (DFT) simulations can calculate bond dissociation energies (C-I bond stability) and predict degradation pathways under thermal or photolytic stress. Molecular dynamics modeling assesses solubility in solvents like DMSO or ethanol, guiding formulation for catalytic applications .

Q. How can lab-scale synthesis of this compound be optimized for higher yields without compromising purity?

Employ flow chemistry to enhance mixing and heat transfer during iodination. Screen green solvents (e.g., cyclopentyl methyl ether) to improve reaction efficiency. Use scavenger resins or column chromatography for rapid purification. Conduct Design of Experiments (DoE) to identify critical factors (e.g., pH, catalyst loading) .

Data Presentation

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 250.04 g/mol | EI-MS | |

| Yield | 35% | Gravimetric analysis | |

| Purity | 95.5% | GC | |

| Melting Point | Not reported; yellow solid | Visual/GC |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.